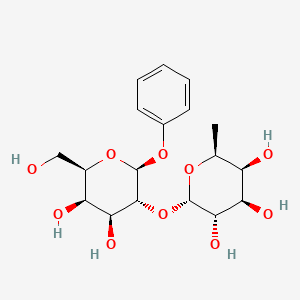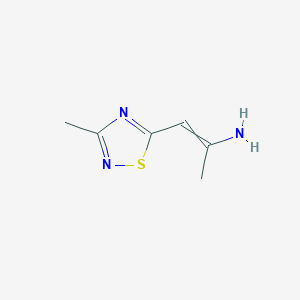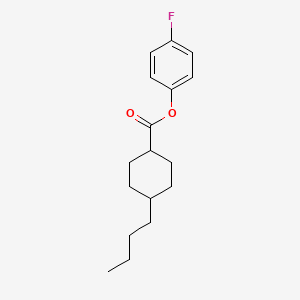![molecular formula C15H17Na B14429622 Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide CAS No. 80706-95-2](/img/structure/B14429622.png)
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which serve as its commercial sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the azulene ring structure .
Industrial Production Methods
Industrial production of guaiazulene often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes distillation and purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Guaiazulene can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of guaiazulene, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Guaiazulene has a wide range of scientific research applications:
Chemistry: It is used as a volatile dye with a known evaporation rate to indicate the end of use of various products.
Industry: Guaiazulene is used as a cosmetic color additive approved by the U.S.
Wirkmechanismus
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. It exerts its effects through its anti-inflammatory properties, which are mediated by the inhibition of specific enzymes and signaling pathways involved in inflammation . Additionally, guaiazulene’s antioxidant properties contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and aromatic properties.
Chamazulene: Another derivative of azulene, known for its anti-inflammatory properties.
Uniqueness
Guaiazulene is unique due to its specific chemical structure, which imparts distinct properties such as its dark blue color and its ability to act as a volatile dye. Its anti-inflammatory and antioxidant properties also make it valuable in various therapeutic applications .
Eigenschaften
CAS-Nummer |
80706-95-2 |
|---|---|
Molekularformel |
C15H17Na |
Molekulargewicht |
220.28 g/mol |
IUPAC-Name |
sodium;4-methanidyl-1-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17.Na/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13;/h5-10H,3H2,1-2,4H3;/q-1;+1 |
InChI-Schlüssel |
ZMYJUIOYOFQACF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC(=C2C=C1)[CH2-])C(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


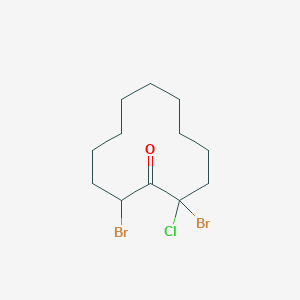

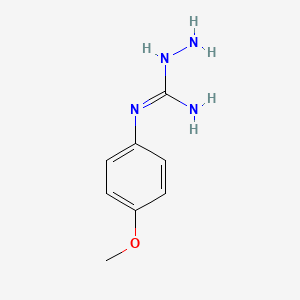


![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
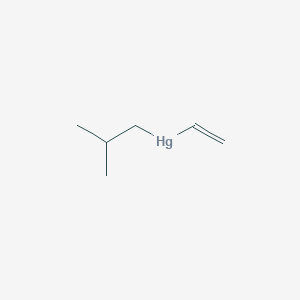
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
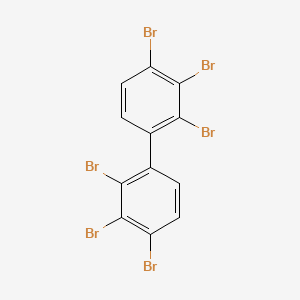
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
